1-Deoxy-1-L-proline-D-fructose-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Deoxy-1-L-proline-D-fructose-13C6 is a stable isotope-labeled compound, specifically a 13C-labeled derivative of Jasmine lactone. This compound is used primarily in scientific research, particularly in the fields of chemistry and biochemistry, for tracing and quantitation during the drug development process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Deoxy-1-L-proline-D-fructose-13C6 involves the incorporation of stable heavy isotopes of carbon (13C) into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical manufacturers. These processes are designed to ensure high purity and consistency, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
1-Deoxy-1-L-proline-D-fructose-13C6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Hydroxide ions (OH-), cyanide ions (CN-)
Electrophiles: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Deoxy-1-L-proline-D-fructose-13C6 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon into biomolecules.
Medicine: Utilized in drug development to study pharmacokinetics and metabolic pathways.
Industry: Applied in the development of flavor and fragrance compounds, particularly in the study of Maillard reaction intermediates
Wirkmechanismus
The mechanism of action of 1-Deoxy-1-L-proline-D-fructose-13C6 involves its incorporation into various molecular pathways as a labeled compound. The 13C label allows researchers to trace the compound through different biochemical processes, providing insights into reaction mechanisms and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Deoxy-1-L-alanine-D-fructose: Another Amadori compound used in similar research applications.
1-Deoxy-1-L-proline-D-fructose: The non-labeled version of the compound, used in flavor and fragrance studies.
Uniqueness
1-Deoxy-1-L-proline-D-fructose-13C6 is unique due to its 13C labeling, which provides enhanced capabilities for tracing and quantitation in scientific research. This makes it particularly valuable in studies requiring precise tracking of molecular transformations .
Eigenschaften
Molekularformel |
C11H19NO7 |
---|---|
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1/i4+1,5+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
QQBMYMKLRZUCDK-ZNIRGTJTSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.